molecular formula C11H10F4O3 B8002159 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester CAS No. 773136-87-1

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester

Cat. No.: B8002159
CAS No.: 773136-87-1
M. Wt: 266.19 g/mol
InChI Key: BPJBLNGBNSAMNU-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester is a fluorinated organic compound with the molecular formula C11H10F4O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester typically involves the reaction of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid+Ethanol2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester+Water\text{2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid+Ethanol→2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

    Reduction: Formation of 2-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: The parent compound, which lacks the ethyl ester group.

    3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: A positional isomer with similar properties but different reactivity.

    2-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol: A reduced form of the ester with different chemical properties.

Uniqueness

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid ethyl ester is unique due to its combination of fluorine atoms and ester functionality, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

ethyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O3/c1-2-17-9(16)7-5-3-4-6-8(7)18-11(14,15)10(12)13/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJBLNGBNSAMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263052
Record name Ethyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-87-1
Record name Ethyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773136-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(1,1,2,2-tetrafluoroethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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